molecular formula C16H12BrNO4S2 B14244534 2-(3-Bromobenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid CAS No. 519054-94-5

2-(3-Bromobenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid

Cat. No.: B14244534
CAS No.: 519054-94-5
M. Wt: 426.3 g/mol
InChI Key: YDOUDLNKNFKKIF-UHFFFAOYSA-N
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Description

2-(3-Bromobenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid is a complex organic compound that features a benzothiazine core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of bromine, sulfonic acid, and benzoyl groups in its structure imparts unique chemical properties that make it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the bromination of benzoic acid to produce 3-bromobenzoic acid . This intermediate is then subjected to further reactions to introduce the benzothiazine and sulfonic acid groups. The reaction conditions often include the use of catalysts such as pyridine and solvents like methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as mechanochemical mixing and high-speed vibration milling can be employed to enhance reaction efficiency and reduce secondary reactions .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromobenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted benzothiazine derivatives, while oxidation reactions can yield sulfoxides or sulfones .

Scientific Research Applications

2-(3-Bromobenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromobenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine and sulfonic acid groups can form specific interactions with these targets, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromobenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

519054-94-5

Molecular Formula

C16H12BrNO4S2

Molecular Weight

426.3 g/mol

IUPAC Name

2-(3-bromobenzoyl)-3-methyl-4H-1,4-benzothiazine-6-sulfonic acid

InChI

InChI=1S/C16H12BrNO4S2/c1-9-16(15(19)10-3-2-4-11(17)7-10)23-14-6-5-12(24(20,21)22)8-13(14)18-9/h2-8,18H,1H3,(H,20,21,22)

InChI Key

YDOUDLNKNFKKIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C(N1)C=C(C=C2)S(=O)(=O)O)C(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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